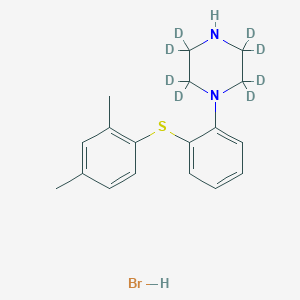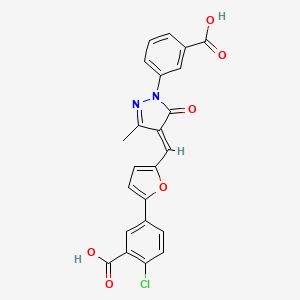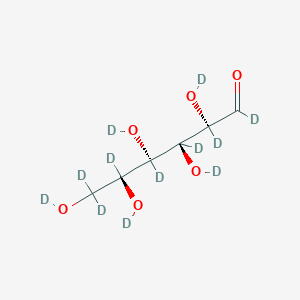
D-Glucose-d12-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-d12-1, also known as deuterated glucose, is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is a deuterium-labeled form of D-Glucose, a monosaccharide that plays a crucial role in biology as an essential carbohydrate. The molecular formula of this compound is C6D12O6, and it has a molecular weight of 192.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
D-Glucose-d12-1 is synthesized by replacing the hydrogen atoms in D-Glucose with deuterium. This can be achieved through various deuteration techniques, including catalytic exchange reactions and chemical synthesis using deuterated reagents. The reaction conditions typically involve the use of deuterated water (D2O) and a suitable catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high isotopic purity and yield. The production typically involves the use of deuterated solvents and catalysts in a controlled environment to achieve the desired level of deuteration .
化学反応の分析
Types of Reactions
D-Glucose-d12-1 undergoes various chemical reactions similar to its non-deuterated counterpart, D-Glucose. These reactions include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions
Major Products Formed
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Deuterated derivatives with different functional groups
科学的研究の応用
D-Glucose-d12-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of glucose metabolism.
Biology: Employed in studies involving cellular metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications .
作用機序
D-Glucose-d12-1 exerts its effects by participating in metabolic pathways similar to D-Glucose. It is involved in glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This compound then undergoes a series of enzymatic reactions to produce energy in the form of ATP and NADH. The deuterium labeling allows for precise tracking of glucose metabolism and provides insights into the molecular targets and pathways involved .
類似化合物との比較
D-Glucose-d12-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
D-Glucose: The non-deuterated form of glucose.
L-Glucose: An enantiomer of D-Glucose, used as a low-calorie sweetener and laxative.
D-Glucose-d6: A partially deuterated form of glucose with six deuterium atoms
This compound is particularly valuable in research due to its high isotopic purity and the ability to trace metabolic pathways with high precision.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
192.23 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentadeuteriooxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D,8D,9D,10D,11D,12D |
InChIキー |
GZCGUPFRVQAUEE-OUCVIOSLSA-N |
異性体SMILES |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H])O[2H] |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


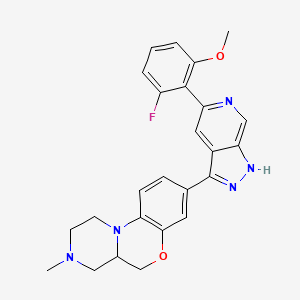
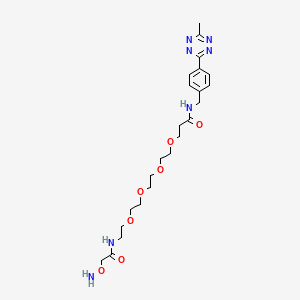
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
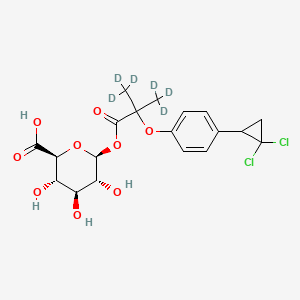
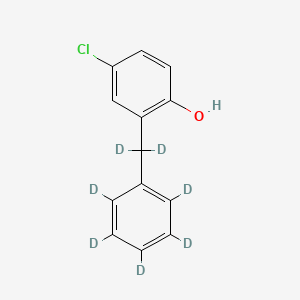
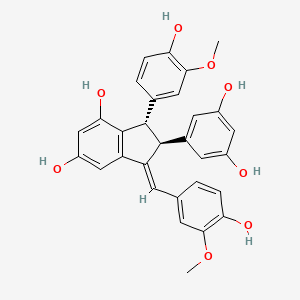
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
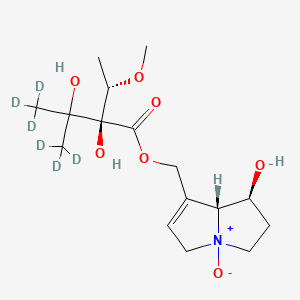
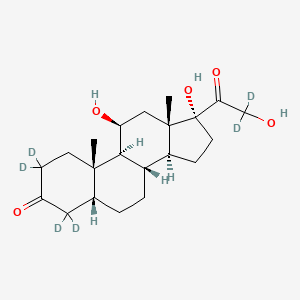
![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)


